molecular formula C33H39F3N6O B15143975 Brd4 D1-IN-2

Brd4 D1-IN-2

Número de catálogo: B15143975
Peso molecular: 592.7 g/mol
Clave InChI: CWBUVSFBCHVOPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brd4 D1-IN-2 (CAS No. 2761321-26-8) is a selective inhibitor targeting the first bromodomain (BD1) of BRD4, a critical epigenetic reader protein involved in transcriptional regulation. It exhibits an IC50 value of 2.51 µM against BRD4-BD1 and demonstrates 20-fold selectivity over BRD4-BD2, highlighting its specificity for BD1 . The compound has a molecular weight of 583.07 g/mol and a molecular formula of C20H15Br3N4O2, with applications in cancer and cardiovascular disease research. Its physicochemical properties, such as solubility and stability, are optimized for in vitro and in vivo studies, requiring storage under conditions specified in the certificate of analysis .

Propiedades

Fórmula molecular

C33H39F3N6O

Peso molecular

592.7 g/mol

Nombre IUPAC

N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine

InChI

InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3

Clave InChI

CWBUVSFBCHVOPH-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Brd4 D1-IN-2 typically involves a structure-based design approach. One common synthetic route includes the use of 1,4,5-trisubstituted imidazoles.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Brd4 D1-IN-2 primarily undergoes substitution reactions during its synthesis.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the substitution reactions .

Major Products Formed: The major product formed from these reactions is the final this compound compound, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes Brd4 D1-IN-2’s key attributes alongside structurally or functionally related BRD4 inhibitors and degraders:

Compound Target IC50 (µM) Selectivity (BD1 vs. BD2) Mechanism Molecular Weight (g/mol) Key Applications
This compound BRD4-BD1 2.51 20-fold Competitive inhibitor 583.07 Cancer, cardiovascular
dBRD9 dihydrochloride BRD9 N/A N/A BET inhibitor 501.35 Oncology, inflammation
BAY-155 BRD4/BRD9 0.002–0.012 10–100-fold Dual inhibitor 498.53 Hematologic malignancies
SNIPER(BRD4)-1 BRD4 0.032 N/A PROTAC degrader 752.30 Leukemia, solid tumors
CIDEs BRD4 + 26S proteasome 0.005–0.1 N/A Heterobifunctional degrader ~800–900 (estimated) Targeted protein degradation

Key Findings :

Mechanistic Differences :

  • This compound acts as a competitive inhibitor , directly blocking BD1’s acetyl-lysine binding pocket . In contrast, SNIPER(BRD4)-1 and CIDEs are degraders that recruit E3 ubiquitin ligases or the 26S proteasome to induce BRD4 ubiquitination and subsequent degradation . Degraders typically exhibit prolonged effects compared to inhibitors due to irreversible target elimination.

Selectivity Profiles: this compound’s 20-fold BD1 selectivity outperforms older inhibitors like JQ1, which show minimal domain preference. BAY-155, a dual BRD4/BRD9 inhibitor, achieves sub-nanomolar potency but lacks BD1/BD2 selectivity .

Structural and Functional Insights :

  • This compound’s bromine-rich structure enhances hydrophobic interactions with BD1’s ZA loop, a critical region for acetyl-lysine recognition. This contrasts with dBRD9 dihydrochloride, which targets BRD9 via a distinct pharmacophore optimized for BET family binding .

Therapeutic Potential: While this compound is primarily used in preclinical models, SNIPER(BRD4)-1 and CIDEs have shown efficacy in reducing BRD4 levels in leukemia (K562) and prostate cancer (LNCaP) cells at nanomolar concentrations .

Q & A

Q. What ethical guidelines apply when sharing this compound trial data involving patient-derived models?

  • Adhere to managed access protocols (e.g., Data Use Agreements) to protect participant privacy.
  • Anonymize datasets by removing identifiable metadata (e.g., patient IDs, geographic data).
  • Deposit data in repositories supporting controlled access (e.g., dbGaP, EGA) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.